

(Methylsulfonyl)acetonitrile: A Technical Guide for Chemical Research and Development

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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

Cat. No.: B1278698

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Introduction: (Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is a bifunctional organic compound containing both a sulfone and a nitrile group.[1][2] Its chemical structure, $\text{CH}_3\text{SO}_2\text{CH}_2\text{CN}$, makes it a valuable building block in organic synthesis.[1] The presence of the electron-withdrawing methylsulfonyl group acidifies the adjacent methylene protons, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for (Methylsulfonyl)acetonitrile, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

(Methylsulfonyl)acetonitrile is a solid at room temperature.[3] It is soluble in water, ether, and most organic solvents.[3] Key identifiers and physicochemical properties are summarized below.

Table 1: General and Chemical Identifiers

Property	Value	Source(s)
CAS Number	2274-42-2	[1][4][5]
Molecular Formula	C ₃ H ₅ NO ₂ S	[4][5][6]
Molecular Weight	119.14 g/mol	[1][4]
IUPAC Name	2-methylsulfonylacetonitrile	[4]
Synonyms	Mesylacetonitrile, 2-(Methylsulfonyl)acetonitrile	[5][7]
InChI	1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3	[1][2][5]
InChIKey	FOTRKCAZUSJCQD-UHFFFAOYSA-N	[1][4][5]
Canonical SMILES	CS(=O)(=O)CC#N	[1][2][4]
EC Number	218-888-5	[1][4]
MDL Number	MFCD00014743	[1]

Table 2: Physical and Computed Properties

Property	Value	Source(s)
Melting Point	81-84 °C (lit.)	[1][2]
Boiling Point	195-200 °C	[3]
Density	1.258 g/cm ³	[3]
Solubility	Slightly soluble in water.	[3]
XLogP3-AA (LogP)	-1.4	[4]
Topological Polar Surface Area	66.3 Å ²	[4]
Hydrogen Bond Acceptor Count	3	[8]
Hydrogen Bond Donor Count	0	[8]
Rotatable Bond Count	1	[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (Methylsulfonyl)acetonitrile.

- Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectra have been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR).[4] Vapor phase IR data is also available.[4] These spectra are characterized by absorption bands corresponding to the C≡N (nitrile) and S=O (sulfone) functional groups.

Reactivity and Applications

(Methylsulfonyl)acetonitrile serves as a versatile intermediate in organic synthesis. The methylene group (CH₂) is activated by the adjacent electron-withdrawing sulfonyl and nitrile groups, making it susceptible to deprotonation and subsequent reactions.

It has been utilized in the synthesis of various heterocyclic compounds, including:

- Substituted δ-pyrone ring analogues.[2]

- 4,9-dihydropyrrolo[2,1-b]quinazolines with electron-withdrawing groups at the 3-position.[2]

These applications highlight its utility in constructing complex molecular scaffolds relevant to medicinal chemistry and drug discovery.

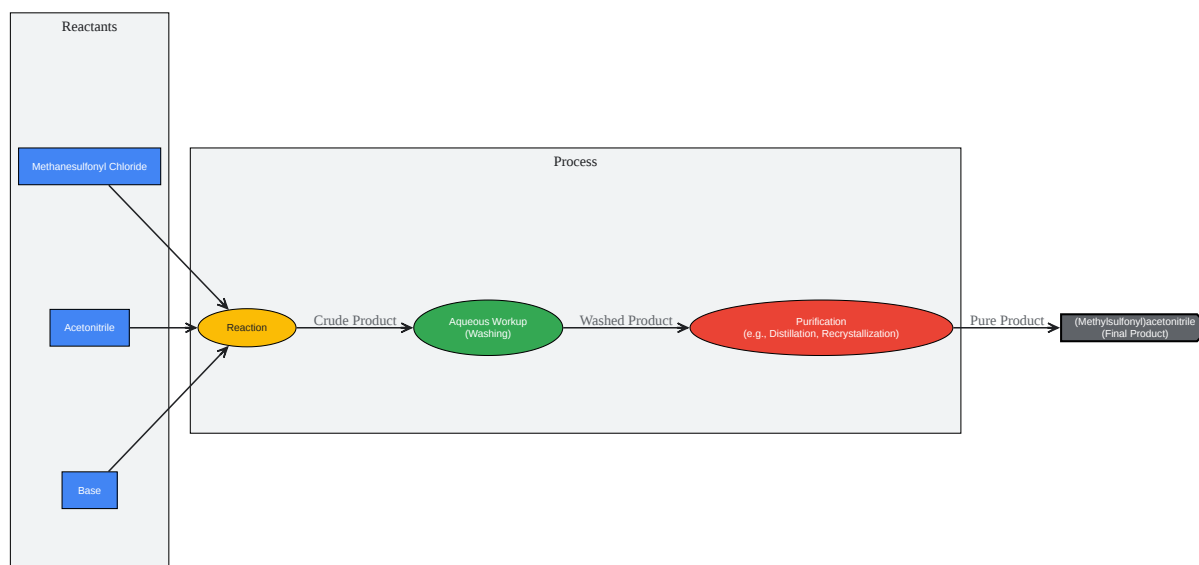
Experimental Protocols

General Synthesis Method

A common method for the preparation of (Methylsulfonyl)acetonitrile involves the reaction of methanesulfonyl chloride ($\text{CH}_3\text{SO}_2\text{Cl}$) with acetonitrile (CH_3CN) in the presence of a base.[3] The resulting product is then purified through washing and distillation.[3]

An alternative approach involves the oxidation of a corresponding thioether. For example, the related compound ethylsulfonyl acetonitrile is prepared by oxidizing ethylthio acetonitrile with hydrogen peroxide in an acetic acid solvent, often catalyzed by compounds like sodium tungstate.[9][10] This general oxidation workflow is a plausible route for synthesizing sulfones from thioethers.

A generalized workflow for the synthesis and purification of (Methylsulfonyl)acetonitrile based on these methods is depicted below.



General Synthesis and Purification Workflow for (Methylsulfonyl)acetonitrile

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Caption: A diagram illustrating a general workflow for the synthesis of (Methylsulfonyl)acetonitrile.

Safety and Handling

(Methylsulfonyl)acetonitrile is classified as hazardous and requires careful handling in a laboratory setting.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Signal Word	Warning	[1][2]
Pictogram	GHS07 (Exclamation Mark)	[2][8]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.	[4]
Precautionary Statements	P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501	[4]
Hazard Classifications	Acute Toxicity 4 (Oral, Dermal, Inhalation)	[1][4]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[7]
Recommended PPE	Eyeshields, gloves, dust mask type N95 (US) or equivalent respirator.	[1][7]

It is recommended to use this chemical only under a chemical fume hood and to ensure that eyewash stations and safety showers are readily accessible.[7] Store in a location away from ignition sources and oxidizing agents.[3]

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